Mercaptonicotin-amide
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Overview
Description
Mercaptonicotin-amide is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is a derivative of nicotinic acid, where a mercapto group (-SH) is attached to the nicotinamide structure. This compound is known for its strong mucoadhesive properties and has been explored for its potential in drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptonicotin-amide can be synthesized through various methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions to form the mercapto derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Mercaptonicotin-amide undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives can be obtained depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been explored for its potential in treating diseases by enhancing the bioavailability of therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of mercaptonicotin-amide involves its interaction with biological membranes. The mercapto group forms strong bonds with mucosal surfaces, enhancing the retention time of drugs at the site of absorption. This property is particularly useful in drug delivery systems, where prolonged contact with the mucosa can improve the efficacy of the therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to mercaptonicotin-amide, known for its role in cellular metabolism.
Thioacetamide: Another sulfur-containing amide with different applications.
Mercaptopurine: A thiopurine used in cancer treatment, sharing the mercapto group but differing in structure and application
Uniqueness
This compound stands out due to its strong mucoadhesive properties, making it particularly useful in drug delivery systems. Its ability to form stable bonds with mucosal surfaces sets it apart from other similar compounds, providing unique advantages in pharmaceutical applications.
Properties
CAS No. |
89640-64-2 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-3-8-2-1-5(4)10/h1-3H,(H2,7,9)(H,8,10) |
InChI Key |
XGIIQEOYYMLWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=S)C(=O)N |
Origin of Product |
United States |
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